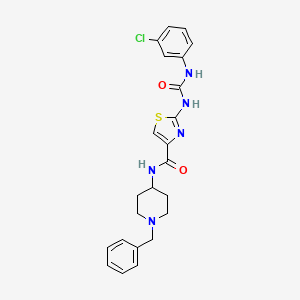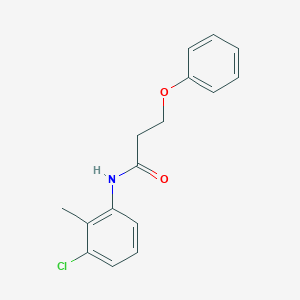
4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-fluorobenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-fluorobenzyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including an imidazole ring, a benzamide moiety, and a cyano group, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-fluorobenzyl)benzamide typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Thioether Linkage: The thioether linkage can be introduced by reacting a thiol with an appropriate electrophile, such as an alkyl halide.
Attachment of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, often using cyanide salts.
Formation of the Benzamide Moiety: The benzamide group can be synthesized through the reaction of an amine with a benzoyl chloride derivative.
Final Coupling: The final step involves coupling the synthesized intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its multiple reactive sites.
Medicine
Medically, the compound may have potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial research.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-fluorobenzyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The imidazole ring, for example, is known to interact with metal ions in enzyme active sites, potentially inhibiting enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-chlorobenzyl)benzamide
- 4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-methylbenzyl)benzamide
Uniqueness
The presence of the fluorobenzyl group in 4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-fluorobenzyl)benzamide can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it potentially more effective in medicinal applications.
Propriétés
IUPAC Name |
4-[2-[2-(2-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O2S/c27-22-7-3-1-6-20(22)16-30-25(34)18-9-11-21(12-10-18)32-14-13-29-26(32)35-17-24(33)31-23-8-4-2-5-19(23)15-28/h1-14H,16-17H2,(H,30,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIBUFHWXQVISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2605312.png)



![8-(4-ethoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2605317.png)



![3-(3-bromophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2605325.png)
![N-(2-(4-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2605326.png)
![1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2605329.png)

![N4-(4-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2605331.png)
![N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide](/img/structure/B2605334.png)
